molecular formula C15H18N6O3S B2580320 1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one CAS No. 2034250-67-2

1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one

Cat. No.: B2580320
CAS No.: 2034250-67-2
M. Wt: 362.41
InChI Key: WMOCZWCXLGDEHR-UHFFFAOYSA-N
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Description

1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core, a triazole ring, and a pyridine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the azetidine and triazole rings, followed by their coupling with the pyrrolidin-2-one core. One common approach involves the use of a pyridine-3-sulfonyl azetidine intermediate, which is then reacted with a triazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-[1-(pyridine-3-sulfonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the azetidine, triazole, and pyridine sulfonyl groups within a single molecule allows for a wide range of interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[[1-(1-pyridin-3-ylsulfonylazetidin-3-yl)triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3S/c22-15-4-2-6-19(15)8-12-9-21(18-17-12)13-10-20(11-13)25(23,24)14-3-1-5-16-7-14/h1,3,5,7,9,13H,2,4,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOCZWCXLGDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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